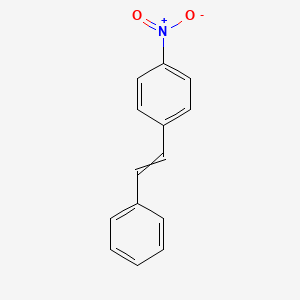
1-Nitro-4-styrylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-nitrostilbene typically involves classical organic reactions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the stilbene structure. Another method is the Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of (Z)-4-nitrostilbene may utilize large-scale versions of these synthetic routes, optimized for yield and efficiency. The Wittig reaction and Heck reaction are scalable and can be adapted for industrial use, ensuring the production of high-purity (Z)-4-nitrostilbene .
化学反応の分析
Carboxylation with CBr₄ and DMSO
Under photoredox conditions, 1-nitro-4-styrylbenzene undergoes carboxylation in the presence of carbon tetrabromide (CBr₄) and dimethyl sulfoxide (DMSO). This reaction is catalyzed by eosin Y disodium and CoI₂ under visible light, yielding carboxylated derivatives .
Key Findings:
-
Mechanism : The reaction proceeds via a radical pathway involving:
-
Single-electron transfer (SET) from excited eosin Y or Co(II) to CBr₄, generating a bromine radical.
-
Radical addition to the styrene double bond, followed by elimination to form an intermediate alkyl bromide.
-
Hydrolysis and Kornblum oxidation to introduce the carboxyl group, with DMSO serving as the oxygen source .
-
-
Substrate Scope :
-
Critical Factors :
Stability and Side Reactions
This compound demonstrates stability under standard conditions but can degrade under prolonged UV exposure or strong acidic/basic environments. Notable observations:
科学的研究の応用
Organic Synthesis
1-Nitro-4-styrylbenzene is widely used in organic synthesis due to its reactivity as a nitro compound. It serves as a precursor for various chemical transformations, including:
- Reduction Reactions : A recent study developed a metal-free method for the reduction of aromatic nitro compounds, including this compound, using tetrahydroxydiboron as the reductant. This method demonstrated high chemoselectivity and efficiency, converting nitro groups to amines while preserving sensitive functional groups .
- Synthesis of Dyes : The compound is utilized in the synthesis of various dyes and pigments due to its conjugated structure, which enhances light absorption properties.
Material Science
In material science, this compound has been explored for its potential in developing new materials:
- Photonic Applications : The compound's ability to undergo photoisomerization makes it suitable for applications in photonic devices. Its derivatives can be used in the fabrication of optical switches and sensors.
- Polymer Chemistry : It acts as a building block in the production of polymers with specific optical and electronic properties, contributing to advancements in organic electronics.
Biological Research
The biological activity of this compound has been investigated for its potential therapeutic applications:
- Mutagenicity Studies : Research indicates that nitro compounds can exhibit mutagenic properties. Studies have shown that this compound can induce mutations in certain bacterial strains, highlighting its importance in genetic research .
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess antitumor properties, making it a candidate for further pharmacological investigations.
Data Table: Summary of Applications
Case Study 1: Reduction Method Development
A study published in the Journal of Organic Chemistry detailed a novel method for reducing aromatic nitro compounds using tetrahydroxydiboron at room temperature. This method successfully reduced this compound to its corresponding amine with high selectivity while avoiding unwanted side reactions .
Case Study 2: Photonic Device Fabrication
Research conducted on the use of this compound derivatives in photonic devices demonstrated their effectiveness in creating optical switches that can operate under varying light conditions. The study highlighted the potential for these materials in advanced communication technologies .
作用機序
The mechanism of action of (Z)-4-nitrostilbene involves its interaction with various molecular targets. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of biological pathways, such as those involved in cell proliferation and apoptosis .
類似化合物との比較
Similar Compounds
Resveratrol: A well-known stilbene derivative with potent antioxidant and anticancer properties.
Pterostilbene: Another stilbene derivative with enhanced bioavailability and similar biological activities.
Combretastatin: A stilbene derivative known for its antimitotic and anticancer properties.
Uniqueness of (Z)-4-nitrostilbene
(Z)-4-nitrostilbene is unique due to its specific nitro substitution, which imparts distinct chemical reactivity and biological activity compared to other stilbene derivatives. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
特性
分子式 |
C14H11NO2 |
|---|---|
分子量 |
225.24 g/mol |
IUPAC名 |
1-nitro-4-(2-phenylethenyl)benzene |
InChI |
InChI=1S/C14H11NO2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H |
InChIキー |
ZISCOWXWCHUSMH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














